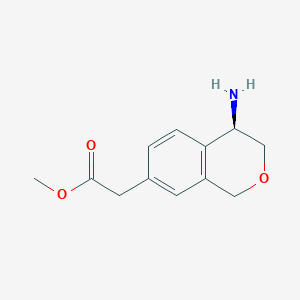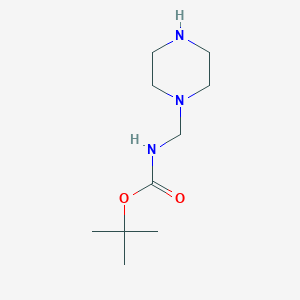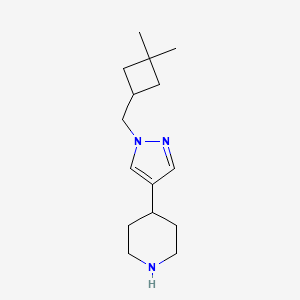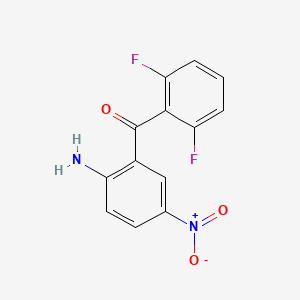
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzophenone, characterized by the presence of amino and nitro groups on one phenyl ring and difluoro substituents on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-amino-5-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (2,5-diaminophenyl)(2,6-difluorophenyl)methanone.
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The difluoro substituents enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 2-Amino-2′-chloro-5-nitrobenzophenone
Uniqueness
(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is unique due to the presence of both amino and nitro groups on the same phenyl ring, combined with difluoro substituents on the other phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8F2N2O3 |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(2-amino-5-nitrophenyl)-(2,6-difluorophenyl)methanone |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-2-1-3-10(15)12(9)13(18)8-6-7(17(19)20)4-5-11(8)16/h1-6H,16H2 |
InChI Key |
DHXQJSPCAHURCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
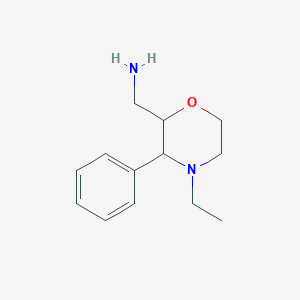
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
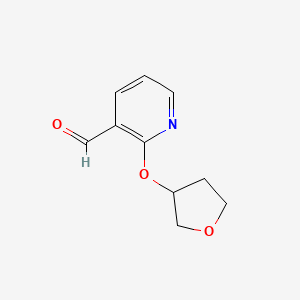
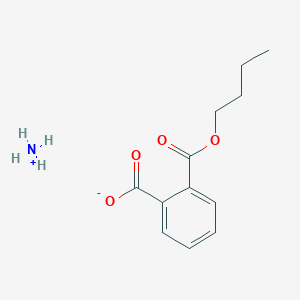
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
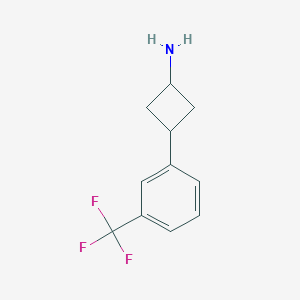
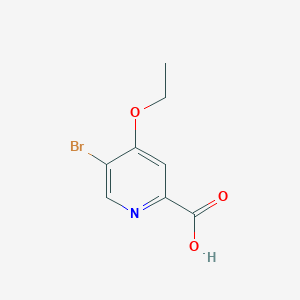
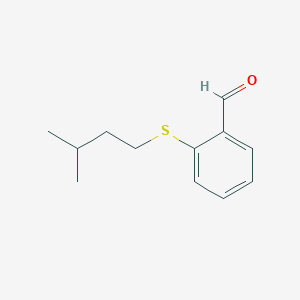
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
